molecular formula C11H15NO B15248467 4-Methoxy-1,1-dimethylisoindoline

4-Methoxy-1,1-dimethylisoindoline

Cat. No.: B15248467
M. Wt: 177.24 g/mol
InChI Key: IECKIBLPJQAACO-UHFFFAOYSA-N
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Description

4-Methoxy-1,1-dimethylisoindoline is a chemical compound belonging to the class of isoindolines. Isoindolines are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring. The presence of a methoxy group and two methyl groups on the isoindoline structure makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1,1-dimethylisoindoline can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with dimethylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as distillation and crystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1,1-dimethylisoindoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of secondary amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether at low temperatures.

    Substitution: Various electrophiles such as halogens, nitrating agents, and sulfonating agents; reactions are conducted under controlled conditions to prevent over-substitution.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines derived from the reduction of the isoindoline ring.

    Substitution: Substituted isoindolines with various functional groups on the aromatic ring.

Scientific Research Applications

4-Methoxy-1,1-dimethylisoindoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methoxy-1,1-dimethylisoindoline involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The presence of the methoxy and dimethyl groups can influence the compound’s binding affinity and selectivity, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyindole: Similar in structure but lacks the dimethyl groups on the isoindoline ring.

    1,1-Dimethylisoindoline: Similar in structure but lacks the methoxy group on the aromatic ring.

    4-Methoxy-2-methylindole: Contains a methoxy group and a methyl group but differs in the position of the substituents.

Uniqueness

4-Methoxy-1,1-dimethylisoindoline is unique due to the presence of both the methoxy and dimethyl groups, which can significantly influence its chemical reactivity and biological activity. This combination of substituents can lead to distinct properties and applications compared to other similar compounds.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

7-methoxy-3,3-dimethyl-1,2-dihydroisoindole

InChI

InChI=1S/C11H15NO/c1-11(2)9-5-4-6-10(13-3)8(9)7-12-11/h4-6,12H,7H2,1-3H3

InChI Key

IECKIBLPJQAACO-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(CN1)C(=CC=C2)OC)C

Origin of Product

United States

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